
2-Methyl-3-(phenylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-inflammatory Activities
Research on phenolic compounds similar to 2-Methyl-3-(phenylsulfanyl)propanoic acid, extracted from the leaves of Eucommia ulmoides Oliv., has shown modest anti-inflammatory activities. These compounds were effective in inhibiting LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).
Analytical Chemistry Applications
A reverse phase HPLC method has been developed for the separation of stereo isomers of a similar compound, demonstrating the application of this compound in analytical chemistry (Davadra et al., 2011).
Potential Antileukotrienic Agents
Compounds structurally related to this compound have been synthesized as potential antileukotrienic drugs. These compounds showed promising results in in-vitro cytotoxicity testing and antiplatelet activity evaluation (Jampílek et al., 2004).
Synthesis of Derivatives
Research into the synthesis of derivatives of similar compounds has been conducted, offering insight into the chemical versatility and potential applications of this compound (Tye & Skinner, 2002).
Gas-phase Pyrolytic Reactions
Studies on the gas-phase pyrolytic reactions of derivatives of this compound have revealed kinetic and mechanistic insights, which could be valuable for understanding the thermal stability and decomposition pathways of similar compounds (Dib et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-3-(phenylsulfanyl)propanoic acid are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The responsibility to confirm the product’s identity, purity, and its targets lies with the buyer .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
properties
IUPAC Name |
2-methyl-3-phenylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8(10(11)12)7-13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPQPCFCVBHXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

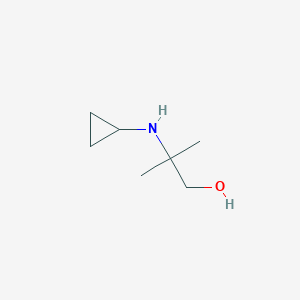
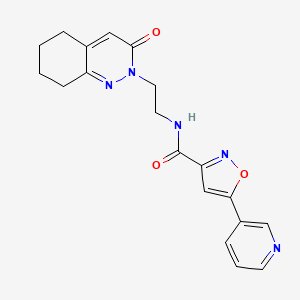
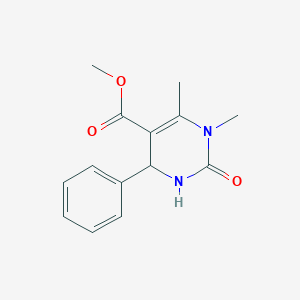
![methyl 4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2428844.png)
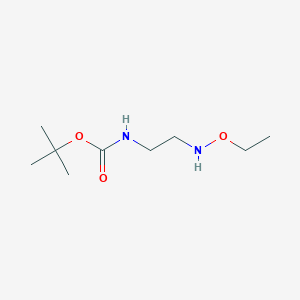
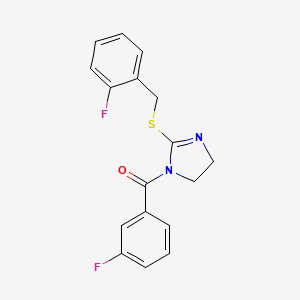
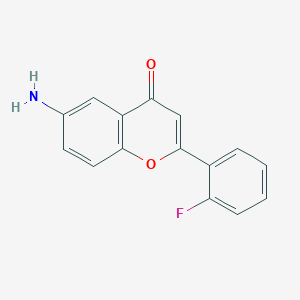
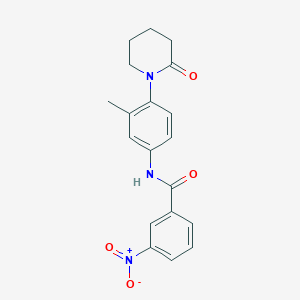
![Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate](/img/structure/B2428854.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2428855.png)
![4-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2428856.png)

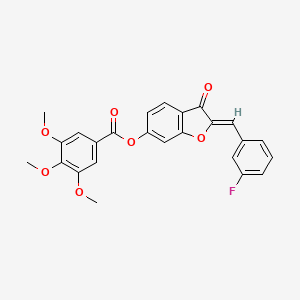
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile](/img/structure/B2428863.png)